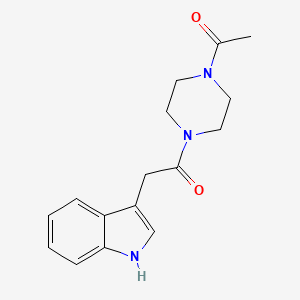
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone, also known as IND-5, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone involves its ability to inhibit the activity of MAO, thereby increasing the levels of neurotransmitters in the brain. This may lead to improved mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone can increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood, cognition, and behavior. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is the potential for toxicity at high doses, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the research of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone. One direction is the development of more potent and selective MAO inhibitors based on the structure of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone. Another direction is the investigation of its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies may be conducted to determine the safety and efficacy of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone in humans.
Synthesis Methods
The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone involves the reaction of 1-(4-bromopiperazin-1-yl)propan-2-one with indole-3-carbaldehyde in the presence of a base. The resulting product is purified through recrystallization to obtain 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone in high yield and purity.
Scientific Research Applications
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to have promising activity as an inhibitor of the enzyme monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12(20)18-6-8-19(9-7-18)16(21)10-13-11-17-15-5-3-2-4-14(13)15/h2-5,11,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAPFJMKTRWIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B7514634.png)

![N-[1-(3-fluorophenyl)ethyl]acetamide](/img/structure/B7514655.png)
![N-[1-(3-fluorophenyl)ethyl]propanamide](/img/structure/B7514657.png)
![(4-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7514662.png)

![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514677.png)





![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)